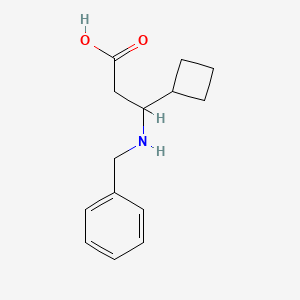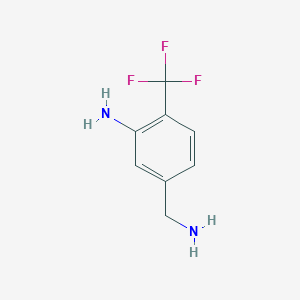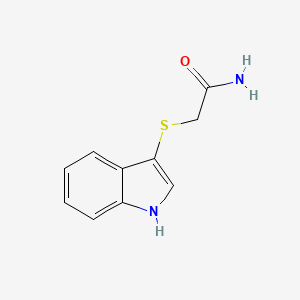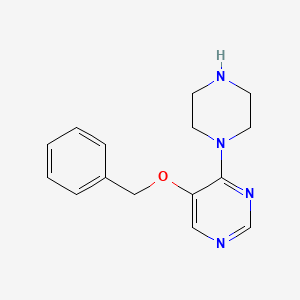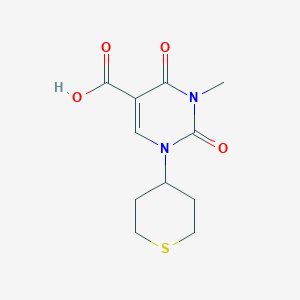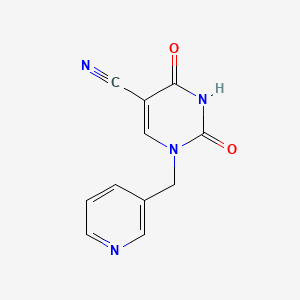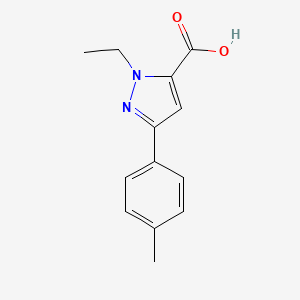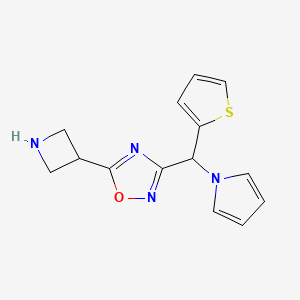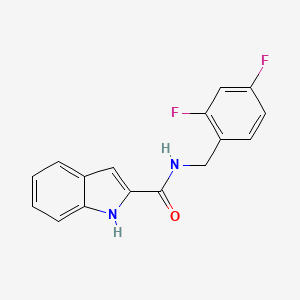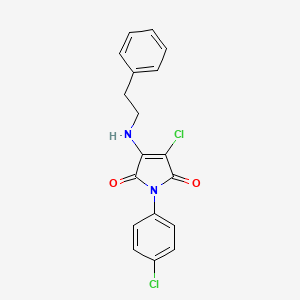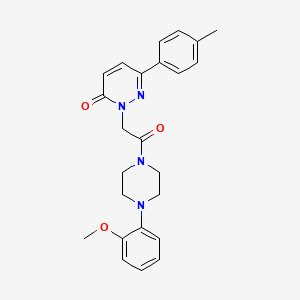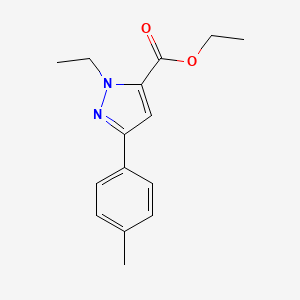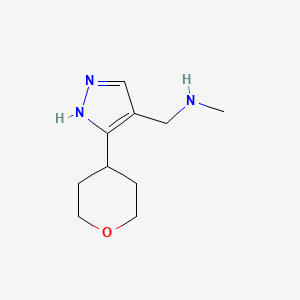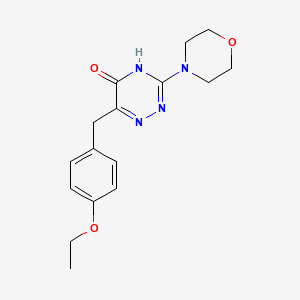
6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a triazine ring, and an ethoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the triazine intermediate.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group is attached through a Friedel-Crafts alkylation reaction, where an ethoxybenzyl halide reacts with the triazine-morpholine intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream processes.
類似化合物との比較
Similar Compounds
6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one: Similar structure with a methoxy group instead of an ethoxy group.
6-(4-ethoxyphenyl)-3-morpholino-1,2,4-triazin-5(4H)-one: Similar structure with an ethoxyphenyl group instead of an ethoxybenzyl group.
Uniqueness
6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one is unique due to the presence of the ethoxybenzyl group, which imparts distinct chemical properties and potential applications. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C16H20N4O3 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC名 |
6-[(4-ethoxyphenyl)methyl]-3-morpholin-4-yl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H20N4O3/c1-2-23-13-5-3-12(4-6-13)11-14-15(21)17-16(19-18-14)20-7-9-22-10-8-20/h3-6H,2,7-11H2,1H3,(H,17,19,21) |
InChIキー |
VSVRQYPDCAMKJF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



